4-(3,5-Dimethoxyphenyl)butan-2-one
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Overview
Description
4-(3,5-Dimethoxyphenyl)butan-2-one is an organic compound with the molecular formula C12H16O3. It is a derivative of butanone, featuring a 3,5-dimethoxyphenyl group attached to the second carbon of the butanone chain. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)butan-2-one typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable ketone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 3,5-dimethoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 4-(3,5-Dimethoxyphenyl)butanoic acid or 4-(3,5-Dimethoxyphenyl)butan-2-ol.
Reduction: 4-(3,5-Dimethoxyphenyl)butan-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3,5-Dimethoxyphenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)butan-2-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)butan-2-one: Similar structure but with different substitution pattern on the aromatic ring.
3-(3,4-Dimethoxyphenyl)butan-2-one: Variation in the position of the methoxy groups and the butanone chain.
Uniqueness
4-(3,5-Dimethoxyphenyl)butan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methoxy groups at the 3 and 5 positions of the aromatic ring can enhance its stability and alter its interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-(3,5-dimethoxyphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O3/c1-9(13)4-5-10-6-11(14-2)8-12(7-10)15-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
TYZADWOAYCTOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
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